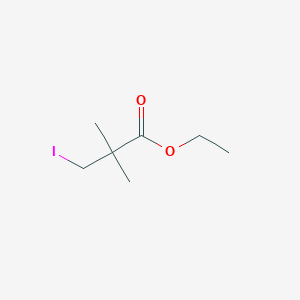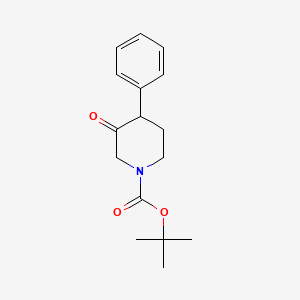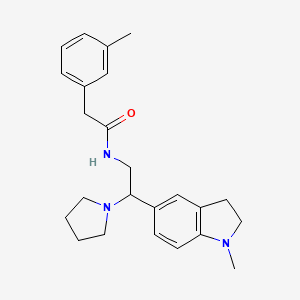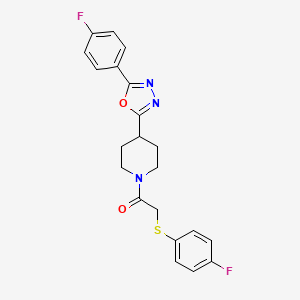
3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(m-tolyl)propanamide, commonly known as OTAVA-BB 1205127, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Antitumor Activity
Compounds within the quinazolinone family, including derivatives similar to the specified chemical, have been synthesized and evaluated for their antitumor activities. A study by Ibrahim A. Al-Suwaidan et al. (2016) highlighted the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones and their evaluation for in vitro antitumor activity. Certain derivatives demonstrated broad-spectrum antitumor activity with potency significantly higher than the positive control, 5-FU. Molecular docking studies suggested these compounds inhibit tumor growth through interactions with ATP binding sites of key enzymes like EGFR-TK and B-RAF kinase, highlighting their potential for cancer treatment Al-Suwaidan et al., 2016.
Antimicrobial and Anticonvulsant Activities
Another research direction involves the synthesis of thioxoquinazolinone derivatives for their antimicrobial and anticonvulsant properties. A. Rajasekaran et al. (2013) synthesized novel derivatives from anthranilic acid, showing broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some compounds exhibited potent anticonvulsant activity, which could be useful in developing new treatments for seizures Rajasekaran, Rajamanickam, & Darlinquine, 2013.
Cytotoxicity and Anticancer Agents
The synthesis of 2-oxo/thioxooctahydroquinazolin-5-one derivatives has also been explored, with some compounds showing excellent cytotoxic effects on U87 human glioma cells at low concentrations. This finding points to the potential use of these compounds as anticancer agents, further expanding the therapeutic applications of quinazolinone derivatives M. Kidwai et al., 2010.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-5-4-6-13(11-12)19-16(22)9-10-21-17(23)14-7-2-3-8-15(14)20-18(21)24/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUPZYBOBLHKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)


![1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2876405.png)
![N-(4-bromophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2876406.png)
![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B2876407.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B2876409.png)


![8'-chloro-1-(3,5-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2876414.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2876418.png)
![N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]adamantane-1-carboxamide](/img/structure/B2876420.png)